N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(10-13-3-1-6-18-11-13)20-12-14-5-7-19-15(9-14)16-4-2-8-22-16/h1-9,11H,10,12H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJFFDMHLWHZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of approximately 279.31 g/mol. The synthesis typically involves multi-step organic reactions, starting with the preparation of furan and pyridine intermediates, followed by their coupling through various reactions including acylation and condensation processes.
Synthesis Overview:
- Furan Intermediate Preparation: Synthesized through cyclization of 1,4-dicarbonyl compounds under acidic conditions.
- Pyridine Intermediate Preparation: Often synthesized via the Hantzsch pyridine synthesis.
- Coupling Reaction: The furan and pyridine intermediates are coupled using a suitable linker, followed by acetamide formation.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. In a study involving leukemia cell lines, related compounds showed IC50 values ranging from 1.55 µM to 29.3 µM, suggesting significant potency in inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | K562 | 4.23 |
| 4e | MV4-11 | 2.87 |
| 4e | HL60 | 1.62 |
| 4e | NB4 | 1.90 |
These findings highlight its potential as an anticancer agent, particularly against leukemia.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets in cancer cells, such as:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation: It can bind to various receptors, altering their activity and leading to apoptosis in malignant cells.
Case Studies and Research Findings
- Study on Antileukemic Activity: A series of pyridyl derivatives were synthesized and tested for their cytotoxic effects on leukemia cell lines. The study found that certain modifications to the pyridine ring significantly enhanced anticancer activity, emphasizing structure-activity relationships (SAR) .
- Antimicrobial Properties: Beyond anticancer activity, related compounds have been studied for their antimicrobial effects, suggesting a broader therapeutic potential for this compound in treating infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares core structural motifs with several pyridine-containing acetamides documented in the literature. Key analogs include:
Table 1: Physicochemical Properties of Selected Pyridine Acetamides
Key Observations :
- The target compound’s molecular weight is likely comparable to VU0453658 (m/z 357.0) due to structural similarities, though its furan substituent may reduce mass slightly.
- Retention times (RT) vary significantly: Brominated analogs like VU0453658/9 exhibit shorter RT (0.5–0.6 min) , while indoline derivatives () show prolonged RT (>5 min), suggesting higher polarity or stronger stationary-phase interactions .
Table 2: Binding Affinities and Targets of Pyridine Acetamides
Key Observations :
- Pyridine rings in analogs like 5RGZ and 5RH1 interact with HIS163 in the SARS-CoV-2 protease, forming critical hydrogen bonds with ASN142 and GLN189 . The target compound’s furan group may alter these interactions due to its electron-rich π-system.
- Cytoprotective analogs (e.g., 10o) feature benzyloxy and phenethyl groups, which enhance membrane permeability compared to the target’s furan-pyridine hybrid .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide, and what key reaction conditions should be optimized?
- Methodology :
-
Multi-step synthesis : Begin with substitution reactions using pyridine and furan derivatives as precursors. For example, highlights a related compound synthesized via nucleophilic substitution of halogenated intermediates with furan-containing moieties under alkaline conditions.
-
Condensation reactions : Use cyanoacetic acid or similar reagents to form the acetamide backbone. Acidic or basic catalysts (e.g., triethylamine) may enhance reaction efficiency .
-
Key conditions : Optimize temperature (typically 60–100°C), solvent polarity (e.g., DMF or dichloromethane), and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive groups like furan .
- Critical parameters : Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Analytical techniques :
- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT calculations) to verify substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <5 ppm error .
- X-ray crystallography : Resolve ambiguous structural features (e.g., dihedral angles between pyridine and furan rings) as demonstrated in and for related acetamides .
- HPLC purity checks : Use reverse-phase columns (C18) with UV detection at 254 nm; aim for >95% purity for biological assays .
Advanced Research Questions
Q. How should conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?
- Troubleshooting approach :
- Cross-validation : Compare experimental NMR shifts with simulated data from software (e.g., ChemDraw, ACD/Labs) or literature analogs (e.g., reports dihedral angles affecting chemical shifts in acetamides) .
- Isotopic labeling : Use deuterated solvents to identify exchangeable protons (e.g., NH in acetamide) that may cause signal broadening .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, particularly for crowded aromatic regions .
- Case study : resolved steric repulsion-induced rotational isomers in a dichlorophenyl acetamide using X-ray crystallography, highlighting the importance of structural rigidity in interpreting NMR data .
Q. What strategies can be employed to optimize the synthetic yield when scaling up the reaction?
- Scale-up considerations :
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl halides are intermediates .
- Solvent selection : Switch from DMF to toluene for easier post-reaction purification via liquid-liquid extraction .
- By-product minimization : Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted reagents during workup .
- Data-driven optimization : Design a Design of Experiments (DoE) matrix to evaluate temperature, stoichiometry, and catalyst loading interactions. For example, achieved high yields (>80%) in a nitro-to-amine reduction step using Fe powder under acidic conditions .
Q. How can molecular docking studies be designed to predict the biological targets of this compound?
- Protocol design :
- Target selection : Prioritize receptors with known affinity for pyridine/furan hybrids (e.g., kinase inhibitors, GPCRs). and suggest structural analogs interact with enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) to simulate ligand-receptor binding. Adjust parameters for π-π stacking (pyridine-furan interactions) and hydrogen bonding (acetamide NH) .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. For instance, reported a thienopyrimidinone acetamide with sub-micromolar COX-2 inhibition, validated via in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
